molecular formula C7H5ClO2 B3333695 2-Chlorobenzoic acid-(phenyl-13C6) CAS No. 125970-63-0

2-Chlorobenzoic acid-(phenyl-13C6)

Cat. No. B3333695
CAS RN: 125970-63-0
M. Wt: 162.52 g/mol
InChI Key: IKCLCGXPQILATA-IDEBNGHGSA-N
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Description

2-Chlorobenzoic acid-(phenyl-13C6) is an organic compound with the empirical formula 13C6CH5ClO2 . It has a molecular weight of 162.52 g/mol . It is a solid substance with a melting point of 138-140 °C .


Molecular Structure Analysis

The molecular structure of 2-Chlorobenzoic acid-(phenyl-13C6) can be represented by the SMILES string OC(=O)[13c]1[13cH][13cH][13cH][13cH][13c]1Cl . The InChI representation is 1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 .


Physical And Chemical Properties Analysis

2-Chlorobenzoic acid-(phenyl-13C6) is a solid substance with a melting point of 138-140 °C . It has a molecular weight of 162.52 g/mol . The compound has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Metabolic Research

“2-Chlorobenzoic acid-(phenyl-13C6)” can be used in metabolic research . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . This can provide valuable insights into the metabolic processes of organisms and can help in the development of treatments for metabolic disorders.

Environmental Studies

This compound can also be used in environmental studies . Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This can help in monitoring and managing environmental pollution.

Organic Chemistry

In the field of organic chemistry, small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . This can aid in the early detection and treatment of diseases.

Chemical Synthesis

“2-Chlorobenzoic acid-(phenyl-13C6)” can be used in chemical synthesis . Its unique composition offers immense potential for various applications.

Material Science

In material science, this compound can be used in the development of new materials . Its unique properties can contribute to the creation of materials with novel characteristics.

Safety and Hazards

2-Chlorobenzoic acid-(phenyl-13C6) is considered hazardous. It can cause skin irritation and serious eye irritation . It may form combustible dust concentrations in air . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The product can be packaged on demand and is available from bulk stock . For information on pricing, availability, and packaging of custom sizes, please contact Stable Isotopes Customer Service .

properties

IUPAC Name

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCLCGXPQILATA-IDEBNGHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480606
Record name 2-Chlorobenzoic acid-(phenyl-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzoic acid-(phenyl-13C6)

CAS RN

125970-63-0
Record name 2-Chlorobenzoic acid-(phenyl-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125970-63-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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